2,3,4-Trifluorophenol
Overview
Description
2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .Scientific Research Applications
Functionalization in Organic Synthesis
2,3,4-Trifluorophenol has been utilized in the regioexhaustive functionalization of various phenols through organometallic intermediates. This process involves the conversion of 2,3,4-trifluorophenol into various hydroxybenzoic acids, demonstrating the potential of organometallic approaches in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).
Spectroscopy and Gas Phase Studies
The emission spectra of 2,3,4-trifluorophenol cations in the gaseous phase have been studied, providing insights into electronic transitions and radiative decay. These studies are important for understanding the molecular structure and behavior of fluoro-substituted phenols (Maier, Marthaler, Mohraz, & Shiley, 1980).
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane, closely related to 2,3,4-trifluorophenol, is used as a catalyst in organic and organometallic chemistry. It has roles in hydrometallation reactions, alkylations, and aldol-type reactions. Its high Lewis acidity and unique properties make it suitable for a variety of catalytic applications (Erker, 2005).
Role in Organic Electronics
Fluorinated phenols like 2,3,4-trifluorophenol have been explored in the development of organic light-emitting devices. They function as hole-injecting and hole-transporting layers, improving device efficiency due to their electron-withdrawing properties (Li et al., 2012).
NMR and Vibrational Spectral Analysis
Studies on compounds like 2,4-difluorophenol, which are structurally similar to 2,3,4-trifluorophenol, have provided valuable insights into molecular structure and vibrational spectra. These analyses are crucial in understanding the physical and chemical properties of fluorinated phenols (Subramanian, Anbarasan, & Manimegalai, 2009).
Fluorinated Phenols as pH-sensitive Probes
Fluorinated phenols, including 2,3,4-trifluorophenol, have been used as pH-sensitive probes in spectroscopic studies. Their interactions with different environments provide insights into pH variations and chemical interactions in various systems (Gasbarri & Angelini, 2014).
Modern Advances in Borylation Chemistry
2,3,4-Trifluorophenol-related compounds have been significant in advancing borylation chemistry. Their unique properties have been exploited in diverse reactions, demonstrating the versatility of fluorinated phenols in modern chemical synthesis (Lawson & Melen, 2017).
Adsorption Studies
Activated carbon fibers, which can be functionalized with substances like 2,3,4-trifluorophenol, are used in the adsorption of various phenolic compounds. These studies are crucial for understanding the adsorption behavior and mechanism of phenolic compounds in environmental applications (Liu et al., 2010).
Safety And Hazards
When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,3,4-trifluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
Record name | Phenol, 2,3,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenol | |
CAS RN |
2822-41-5 | |
Record name | Phenol, 2,3,4-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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